molecular formula C18H15FN2OS B5769511 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide

Katalognummer B5769511
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: TWDPMVQCOQWLLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide, also known as EPTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. EPTB belongs to the class of thiazole compounds and is known to possess various biochemical and physiological effects.

Wirkmechanismus

The exact mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. For instance, this compound has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of NF-κB, a signaling pathway involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Moreover, this compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been shown to enhance the efficacy of certain chemotherapeutic agents, making it a promising candidate for combination therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Moreover, this compound has been found to possess low toxicity, making it a safe candidate for clinical trials. However, one of the limitations of this compound is its low solubility, which may affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the research on N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide. One of the possible directions is to investigate the efficacy of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Moreover, the development of novel formulations of this compound with improved solubility and bioavailability is another potential direction for future research. Additionally, the investigation of the mechanism of action of this compound and its interaction with other signaling pathways is another potential direction for future research.

Synthesemethoden

The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide involves the reaction of 3-fluorobenzoic acid with 2-amino-4-ethylphenylthiazole in the presence of a coupling agent. The reaction mixture is then heated to form this compound, which is subsequently purified by recrystallization. The yield of this compound obtained from this method is reported to be around 70%.

Wissenschaftliche Forschungsanwendungen

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide has been extensively studied for its potential as a therapeutic agent. It has been found to possess various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, leukemia, and lung cancer. Moreover, this compound has been found to enhance the efficacy of certain chemotherapeutic agents, making it a promising candidate for combination therapy.

Eigenschaften

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-2-15-16(12-7-4-3-5-8-12)20-18(23-15)21-17(22)13-9-6-10-14(19)11-13/h3-11H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDPMVQCOQWLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.